molecular formula C13H13BrS B14179682 3-Bromo-5-phenyl-2-(propan-2-yl)thiophene CAS No. 909103-22-6

3-Bromo-5-phenyl-2-(propan-2-yl)thiophene

Cat. No.: B14179682
CAS No.: 909103-22-6
M. Wt: 281.21 g/mol
InChI Key: LARLUWSPFDKLCA-UHFFFAOYSA-N
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Description

3-Bromo-5-phenyl-2-(propan-2-yl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of a bromine atom at the third position, a phenyl group at the fifth position, and an isopropyl group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-phenyl-2-(propan-2-yl)thiophene can be achieved through various synthetic routes. One common method involves the bromination of 5-phenyl-2-(propan-2-yl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-2-(propan-2-yl)thiophene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a polar solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or cross-coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-phenyl-2-(propan-2-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon), solvents (THF, ethanol).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-phenyl-2-(propan-2-yl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the bromine atom and the phenyl group can enhance the compound’s binding affinity and specificity towards its targets .

In material science and organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function. The thiophene ring’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-phenyl-2-(propan-2-yl)thiophene is unique due to the combination of the bromine atom, phenyl group, and isopropyl group on the thiophene ring. This specific substitution pattern imparts distinct electronic, steric, and reactivity properties, making it valuable for various applications in medicinal chemistry, material science, and organic electronics .

Properties

CAS No.

909103-22-6

Molecular Formula

C13H13BrS

Molecular Weight

281.21 g/mol

IUPAC Name

3-bromo-5-phenyl-2-propan-2-ylthiophene

InChI

InChI=1S/C13H13BrS/c1-9(2)13-11(14)8-12(15-13)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

LARLUWSPFDKLCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(S1)C2=CC=CC=C2)Br

Origin of Product

United States

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